tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
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Description
Tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C19H26BFN2O4 and its molecular weight is 376.235. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. It is obtained through substitution reactions and characterized by various spectroscopic methods like FTIR, NMR, and MS. The molecular structure is confirmed by X-ray diffraction and analyzed using density functional theory (DFT) to understand its physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Role as an Intermediate in Biological Compounds
This compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib, a medication used in cancer treatment. The synthesis process involves using starting materials like tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming the structure through MS and NMR spectrum analysis (Kong et al., 2016).
Applications in Chemical Reactions and Polymer Synthesis
This compound is also utilized in various chemical reactions and the synthesis of complex molecular structures. For instance, it is used in the N-1-difluoromethylation of functionalized indazole derivatives. This method provides a safer and convenient alternative for large-scale synthesis and can be extended to other indazole, benzotriazole, imidazole, indole, and pyrazole derivatives (Hong et al., 2020).
Contribution to Polymer-Based Technologies
In the field of polymer science, derivatives of this compound contribute to the development of water-soluble and fluorescence-emitting polymers. These polymers have applications in sensing and quantification technologies, where their fluorescence properties change in response to various stimuli, such as cationic quenchers and proteins (Zhang, Liu, & Cao, 2008).
Properties
IUPAC Name |
tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BFN2O4/c1-11-12-9-13(20-26-18(5,6)19(7,8)27-20)14(21)10-15(12)23(22-11)16(24)25-17(2,3)4/h9-10H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPGUOHOTNZQAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(N=C3C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745347 |
Source
|
Record name | tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-21-1 |
Source
|
Record name | tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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